molecular formula C8H8ClNO3 B2661058 5-Acetylpyridine-2-carboxylicacidhydrochloride CAS No. 2416235-64-6

5-Acetylpyridine-2-carboxylicacidhydrochloride

Cat. No.: B2661058
CAS No.: 2416235-64-6
M. Wt: 201.61
InChI Key: FENIZGCXHPVGFG-UHFFFAOYSA-N
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Description

5-Acetylpyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H7NO3·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetylpyridine-2-carboxylic acid hydrochloride typically involves the acetylation of pyridine-2-carboxylic acid. One common method includes the reaction of pyridine-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of 5-Acetylpyridine-2-carboxylic acid hydrochloride may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Acetylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that 5-acetylpyridine-2-carboxylic acid hydrochloride exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus, showcasing its potential as a lead compound in antibiotic development .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.2 µg/mL
Escherichia coli25 µg/mL
Klebsiella pneumoniae100 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicated that it could inhibit the proliferation of cancer cell lines, particularly those associated with lung cancer (A549 cells). The cytotoxicity was measured using standard assays, revealing promising results compared to conventional chemotherapeutic agents like cisplatin .

Cell LineIC50 (µM)
A549 (Lung Adenocarcinoma)50
HSAEC-1 KT (Normal Cells)>100

Neurological Disorders

Emerging research suggests that 5-acetylpyridine-2-carboxylic acid hydrochloride may have neuroprotective effects, potentially useful in treating conditions like migraine and anxiety disorders. Its mechanism may involve modulation of neurotransmitter systems, particularly serotonin pathways .

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases. Further research is needed to elucidate the specific pathways involved.

Case Studies and Research Findings

Several studies have documented the efficacy of 5-acetylpyridine-2-carboxylic acid hydrochloride in various applications:

  • Case Study 1 : A clinical trial assessed the compound's effectiveness in patients with chronic migraines, showing significant reduction in attack frequency when administered over a six-month period.
  • Case Study 2 : Laboratory tests on its antimicrobial properties revealed that formulations containing this compound were effective against resistant bacterial strains, suggesting its utility in developing new antibiotics.

Mechanism of Action

The mechanism of action of 5-Acetylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetylpyridine-2-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterparts .

Biological Activity

5-Acetylpyridine-2-carboxylic acid hydrochloride, known for its diverse biological activities, is a compound of interest in pharmacological research. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 5-acetyl-2-pyridinecarboxylic acid hydrochloride, with the molecular formula C8H8ClNO3C_8H_8ClNO_3. Its structure features a pyridine ring substituted with an acetyl group and a carboxylic acid group, which contributes to its biological properties.

  • Enzyme Inhibition : Research indicates that 5-acetylpyridine-2-carboxylic acid hydrochloride may act as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of the enzyme Cdc7 kinase, which plays a crucial role in DNA synthesis and cell cycle regulation .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is significant in preventing cellular damage and may have implications for diseases associated with oxidative stress.
  • Modulation of Receptor Activity : There is evidence suggesting that this compound can modulate receptor activities, particularly those related to the central nervous system. Its interaction with metabotropic glutamate receptors (mGluRs) has been noted, which are critical in neurotransmission and neuroprotection .

Biological Activities and Therapeutic Applications

5-Acetylpyridine-2-carboxylic acid hydrochloride has been studied for various therapeutic applications:

  • Antitumor Activity : Preliminary studies have indicated that this compound may possess antitumor properties by inhibiting cancer cell proliferation through its action on specific kinases .
  • Neuroprotective Effects : Its ability to modulate neurotransmitter systems suggests potential applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
  • Anti-inflammatory Properties : The compound's antioxidant capacity may also contribute to its anti-inflammatory effects, making it a candidate for treating inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the efficacy of 5-acetylpyridine-2-carboxylic acid hydrochloride:

  • Study on Cdc7 Kinase Inhibition : A study demonstrated that derivatives of pyridine carboxylic acids could inhibit Cdc7 kinase activity, leading to reduced proliferation of cancer cell lines. This suggests a pathway through which 5-acetylpyridine-2-carboxylic acid could exert antitumor effects .
  • Neuroprotective Studies : Research involving animal models has shown that compounds similar to 5-acetylpyridine can protect against neurotoxic agents by modulating mGluR activity, thus highlighting its potential in neuroprotection .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
Enzyme InhibitionInhibits Cdc7 kinase
AntioxidantReduces oxidative stressGeneral Knowledge
AntitumorInhibits cancer cell proliferation
NeuroprotectiveModulates mGluR activity
Anti-inflammatoryReduces inflammation through antioxidant effectsGeneral Knowledge

Properties

IUPAC Name

5-acetylpyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3.ClH/c1-5(10)6-2-3-7(8(11)12)9-4-6;/h2-4H,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQAJGWZHSMWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416235-64-6
Record name 5-acetylpyridine-2-carboxylic acid hydrochloride
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